Cu(II) Complex Stability Constant (log K) of 1,4,7,10-Tetraazacyclotridecane vs. Open-Chain Tetraamines
The stability constant (log K) for the 1:1 Cu(II) complex with 1,4,7,10-tetraazacyclotridecane is 29.1 at 25 °C [1]. This value is ca. 10^5-fold greater than for an open-chain tetraamine complex with a 5,6,5-membered chelate ring sequence, and ca. 10^9-fold greater than for one with a 5,5,5-membered sequence [1]. The enhanced stability is attributed to a more favorable entropy change for the macrocyclic ligand, a hallmark of the 'macrocyclic effect' [1].
| Evidence Dimension | Thermodynamic stability constant (log K) for Cu(II) complex |
|---|---|
| Target Compound Data | log K = 29.1 at 25 °C |
| Comparator Or Baseline | Open-chain tetraamine with 5,6,5 chelate rings: log K value not explicitly stated but difference is ca. 10^5-fold lower. Open-chain tetraamine with 5,5,5 chelate rings: ca. 10^9-fold lower. |
| Quantified Difference | Stability is ca. 10^5 to 10^9 times greater |
| Conditions | Acetate-buffered aqueous solution, polarographic measurement |
Why This Matters
For applications like copper-64 radiopharmaceuticals, where complex stability in vivo is paramount to prevent metal dissociation and toxicity, the 10^5 to 10^9-fold greater stability of the 1,4,7,10-tetraazacyclotridecane complex compared to open-chain analogs is a critical selection factor [2].
- [1] Kodama, M., & Kimura, E. (1976). Thermodynamic and kinetic effects of 13-membered macrocycles. Polarographic studies of 1,4,7,10-tetra-azacyclotridecanecopper(II). Journal of the Chemical Society, Dalton Transactions, (17), 1720-1724. View Source
- [2] Sun, Y., Chen, D., Martell, A. E., & Welch, M. J. (2001). Synthesis and characterization of two novel macrocyclic monoxo-tetraamines and the stabilities of their Cu(II) complexes. Inorganica Chimica Acta, 324(1-2), 180-187. View Source
